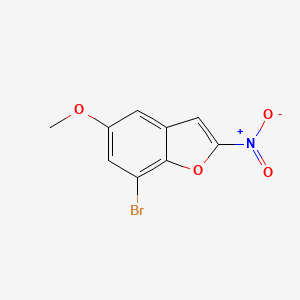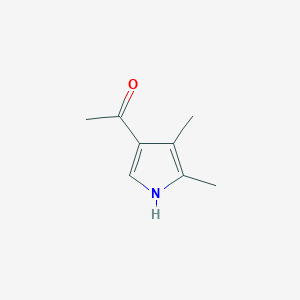
1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C8H11NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 4 and 5, and an ethanone group at position 1.
Méthodes De Préparation
The synthesis of 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its use, such as its role in antimicrobial or anti-inflammatory applications .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: This compound has methyl groups at positions 2 and 4 instead of 4 and 5. The difference in substitution pattern can affect its reactivity and applications.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Here, the methyl groups are at positions 3 and 5, and the ethanone group is at position 2.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-5-6(2)9-4-8(5)7(3)10/h4,9H,1-3H3 |
Clé InChI |
BORWTXJNMUOVIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
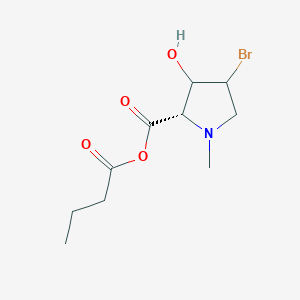
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
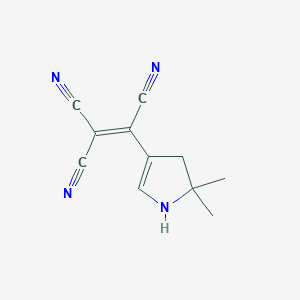

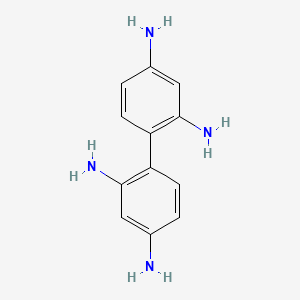
![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

